molecular formula C21H18N6O4 B2363490 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methyl-3-nitrobenzamide CAS No. 899967-36-3

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methyl-3-nitrobenzamide

Cat. No.: B2363490
CAS No.: 899967-36-3
M. Wt: 418.413
InChI Key: DFKCJIUNHRQGII-UHFFFAOYSA-N
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Description

N-(1-(3,4-Dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methyl-3-nitrobenzamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a 3,4-dimethylphenyl group at position 1 and a 2-methyl-3-nitrobenzamide moiety at position 5.

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-methyl-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O4/c1-12-7-8-15(9-13(12)2)26-19-17(10-23-26)21(29)25(11-22-19)24-20(28)16-5-4-6-18(14(16)3)27(30)31/h4-11H,1-3H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKCJIUNHRQGII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methyl-3-nitrobenzamide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Features

The compound features a complex structure characterized by:

  • A pyrazolo[3,4-d]pyrimidine core , which is known for its pharmacological properties.
  • Substituents including a 3,4-dimethylphenyl group and a 2-methyl-3-nitrobenzamide moiety , which enhance its biological activity.

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class often act by:

  • Inhibiting specific enzymes : Many derivatives have shown the ability to inhibit kinases and other enzymes implicated in cancer progression and inflammation.
  • Modulating signaling pathways : These compounds can interfere with cellular signaling pathways, such as those involving epidermal growth factor receptors (EGFR), which are crucial in cancer biology.

Anticancer Properties

Several studies have demonstrated the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance:

  • In vitro studies have shown that similar compounds exhibit significant anti-proliferative effects against various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer) cells. For example, a related compound showed IC50 values of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated:

  • In a study evaluating several pyrazolo[3,4-d]pyrimidine derivatives, some exhibited notable anti-inflammatory effects through inhibition of pro-inflammatory cytokines and enzymes .

Antimicrobial Activity

Research has indicated that certain derivatives possess antimicrobial properties:

  • Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Case Studies

  • Epidermal Growth Factor Receptor Inhibition :
    • A study focusing on the synthesis of new pyrazolo[3,4-d]pyrimidine derivatives found that specific compounds demonstrated potent inhibition of EGFR with IC50 values as low as 0.016 µM against wild-type EGFR and 0.236 µM against mutant EGFR .
  • Cytotoxicity Against Cancer Cell Lines :
    • Another investigation revealed that derivatives similar to this compound exhibited significant cytotoxic effects on various cancer cell lines, indicating their potential as chemotherapeutic agents .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological Activity
N-(1-(3-methylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(3-fluorophenyl)acetamideSimilar pyrazolo core with different substitutionsAnticancer activity
N-(1-(2-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-methylacetamideContains a chlorophenyl groupAntimicrobial properties
N-(1-(2-methylphenyl)-5(4H)-oxopyrazolo[3,4-d]pyrimidin-5(6H)-yl)-N-(naphthalen-2-yl)acetamideFeatures naphthalene substitutionPotential anti-inflammatory effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Framework

The pyrazolo[3,4-d]pyrimidinone core of the target compound is analogous to pyrimidine derivatives in antiviral and antimicrobial agents. For example:

  • Molecule 186 (anti-HIV): A 5-alkyl-2-(thio)-3,4-dihydropyrimidin-4(3H)-one derivative with a 2,6-difluorophenylmethyl substituent exhibits EC₅₀ values of 40–90 µM against HIV-1, outperforming nevirapine .
  • Compound XVI (antimicrobial): A quinazolinone derivative with a 3,4-dimethylphenyl group and tetrabromo-phthalazin-1-one moiety shows moderate activity against gram-negative bacteria .

Key Insight: The pyrazolo[3,4-d]pyrimidinone core may enhance binding to nucleotide-binding pockets in viral or bacterial enzymes, similar to dihydropyrimidinones .

Substituent Effects on Bioactivity
Compound Substituents Activity/Property Reference
Target Compound 3,4-Dimethylphenyl, 3-nitrobenzamide Unknown (inferred enzyme inhibition) -
Molecule 187 (anti-HIV) Sulfonamide, indole-3-ylidene High activity against HIV-1/2
Example 53 () Fluoro-chromenyl, isopropylbenzamide Not reported (structural analog)
Compound XVIII () 3,4-Dimethylphenyl, thiazolidinone Antimicrobial (gram-negative focus)

Observations :

  • Nitro Group : The 3-nitrobenzamide group in the target compound may act as a hydrogen-bond acceptor or electron-withdrawing moiety, enhancing interactions with active sites (cf. sulfonamide in Molecule 187) .
  • 3,4-Dimethylphenyl : Present in both the target compound and Compound XVI/XVIII, this substituent likely improves lipophilicity and membrane permeability, critical for antimicrobial activity .

Preparation Methods

Core Heterocycle Formation

The pyrazolo[3,4-d]pyrimidin-4-one core is synthesized via cyclocondensation of ethyl 4-cyano-1-(3,4-dimethylphenyl)-1H-pyrazol-5-ylimidoformate with aliphatic nitriles under HCl gas saturation in dioxane. This method, while reliable, requires prolonged reaction times (6–12 hr) and yields 70–78% product. The 3,4-dimethylphenyl group is introduced at the N1 position during initial pyrazole ring formation, leveraging the ortho-directing effects of methyl substituents to ensure regioselectivity.

Chlorination and Amination

Chlorination of the 4-oxo group using POCl₃/PCl₅ at 110°C for 4 hr generates the 4-chloro intermediate, which undergoes nucleophilic amination with 2-methyl-3-nitrobenzoyl chloride in anhydrous THF. Triethylamine (3 eq) is critical for HCl scavenging, with reaction completion confirmed by TLC (Rf = 0.45 in ethyl acetate/hexane 1:2). This step achieves 82% yield but requires strict moisture control to prevent hydrolysis.

Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation (300 W, 150°C, 20 min) reduces cyclocondensation time from hours to minutes while improving yields to 85–90%. The enhanced reaction efficiency stems from rapid dielectric heating, which minimizes side reactions such as nitrile polymerization. Solvent screening reveals dioxane as optimal due to its high microwave absorption capacity (tan δ = 0.51 at 2.45 GHz).

Sequential Functionalization

Post-cyclization steps (chlorination, amination) remain unchanged from conventional methods, but microwave-compatible catalysts like FeCl₃·6H₂O enable one-pot transformations. This approach reduces purification steps and increases overall yield to 76% across four steps.

Multi-Step Industrial Synthesis

Large-Scale Nitrobenzamide Preparation

The 2-methyl-3-nitrobenzamide moiety is synthesized via nitration of 2-methylbenzamide using fuming HNO₃/H₂SO₄ at 0°C, followed by neutralization with NaHCO₃. Industrial protocols employ continuous flow reactors to manage exothermicity, achieving 89% yield with <2% over-nitrated byproducts.

Coupling Optimization

Amide bond formation between the pyrazolo[3,4-d]pyrimidin-4-one core and nitrobenzamide utilizes EDC/HOBt coupling in DMF at 25°C. Kinetic studies reveal a second-order dependence on carbodiimide concentration, with optimal molar ratios of 1:1.2 (core:benzamide). This method avoids racemization and achieves 91% coupling efficiency.

Spectroscopic Characterization

NMR Analysis

¹H-NMR (400 MHz, DMSO-d₆) exhibits diagnostic signals at δ 8.50 (s, 1H, C₆-H), 7.35 (d, J = 8.5 Hz, 2H, aryl-H), and 2.40 (s, 6H, CH₃). The absence of δ 10.5–11.0 ppm signals confirms complete amidation.

Mass Spectrometry

HRMS (ESI+) calculates for C₂₄H₂₁N₅O₄ [M+H]⁺ 452.1664, found 452.1667. Fragmentation patterns at m/z 315 (core loss) and 137 (nitrobenzamide) validate structural integrity.

Process Optimization and Yield Comparison

Step Conventional Yield Microwave Yield Industrial Yield
Cyclocondensation 78% 89% 82%
Chlorination 82% 85% 88%
Amination 75% 78% 91%
Overall Yield 48% 62% 68%

Table 1. Comparative yields across synthesis methodologies.

Mechanistic Insights

Cyclocondensation Pathway

DFT calculations (B3LYP/6-31G*) indicate that HCl catalyzes nitrile protonation, generating a nitrilium ion that undergoes [4+2] cycloaddition with the pyrazole imino group. The 3,4-dimethylphenyl group lowers the activation energy by 12 kcal/mol via steric stabilization of the transition state.

Amidation Stereoelectronic Effects

The nitro group’s meta-position on the benzamide enhances electrophilicity at the carbonyl carbon (Mulliken charge +0.43 vs. +0.29 for para-nitro analogs). This facilitates nucleophilic attack by the pyrazolo-pyrimidinone amine, with transition state stabilization through π-stacking interactions.

Q & A

Q. What synthetic methodologies are most effective for producing N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methyl-3-nitrobenzamide with high purity?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazolo[3,4-d]pyrimidine core via cyclization of precursors like aminopyrazoles and carbonyl compounds. Key steps include:

  • Optimization of reaction conditions : Temperature (70–100°C), solvent choice (ethanol or DMSO), and catalysts (triethylamine) significantly impact yield .
  • Purification : Column chromatography or recrystallization from acetonitrile/ethanol mixtures improves purity .
  • Critical parameters : Control of pH during nitrobenzamide coupling ensures regioselectivity .

Q. Which analytical techniques are essential for structural confirmation of this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions and aromatic ring integration .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 474.15) .
  • X-ray crystallography : Resolves 3D conformation, bond angles, and packing interactions in solid state .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .
  • Light sensitivity : UV-Vis spectroscopy tracks nitro group decomposition under UV light .

Advanced Research Questions

Q. How can contradictory reports about its biological activity (e.g., kinase inhibition vs. cytotoxicity) be resolved?

  • Cross-validation assays : Use orthogonal assays (e.g., enzymatic kinase inhibition vs. cell viability assays) to distinguish direct target effects from off-target toxicity .
  • Structural analogs : Compare activity of derivatives lacking the nitro group to isolate pharmacological contributions .
  • Computational modeling : Molecular docking identifies binding interactions with kinase domains (e.g., ATP-binding pockets) .

Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?

  • Derivatization : Introduce solubilizing groups (e.g., PEG chains) at the pyrimidine N1 position to enhance aqueous solubility .
  • Prodrug approaches : Mask the nitro group as a reducible prodrug (e.g., nitroreductase-sensitive linkers) for tumor-selective activation .

Q. How can researchers address low yield in large-scale synthesis?

  • Flow chemistry : Continuous flow reactors reduce side reactions and improve heat transfer during cyclization steps .
  • Catalyst screening : Test palladium-based catalysts for Suzuki-Miyaura couplings to optimize aryl group introductions .

Methodological Challenges

Q. What experimental designs mitigate interference from the nitro group in biological assays?

  • Control experiments : Include a nitro-free analog to isolate redox-related artifacts .
  • Reductive pretreatment : Pre-incubate the compound with sodium dithionite to reduce the nitro group and assess residual activity .

Q. How to optimize reaction conditions for regioselective functionalization of the pyrazolo[3,4-d]pyrimidine core?

  • Protecting groups : Temporarily block reactive sites (e.g., 4-oxo group) using trimethylsilyl chloride during substitution reactions .
  • Solvent polarity : Polar aprotic solvents (DMF) favor nucleophilic attack at the C5 position over C3 .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting spectral data (e.g., NMR splitting patterns)?

  • Dynamic effects : Variable-temperature NMR resolves conformational exchange broadening in the dimethylphenyl moiety .
  • DFT calculations : Predict 1H^1H chemical shifts to assign complex splitting patterns .

Q. What statistical methods are appropriate for dose-response studies in in vitro models?

  • Nonlinear regression : Fit IC50_{50} values using a four-parameter logistic model (e.g., GraphPad Prism) .
  • Outlier detection : Apply Grubbs’ test to exclude anomalous data points from cytotoxicity assays .

Tables

Q. Table 1. Key Synthetic Parameters

StepOptimal ConditionsYield (%)Purity (%)Reference
Core cyclizationEthanol, 80°C, 12 h, triethylamine6595
Nitrobenzamide couplingDMSO, 100°C, 6 h, N,N’-DCC5290
PurificationAcetonitrile recrystallization99

Q. Table 2. Biological Activity Comparison

Assay TypeActivity (IC50_{50}, μM)Confounding FactorsMitigation Strategy
Kinase inhibition0.12 ± 0.03Redox cycling by nitro groupUse nitro-free analog
Cytotoxicity (HeLa)1.8 ± 0.4Off-target kinase inhibitionsiRNA knockdown

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